

Spectroscopic Analysis of beta-d-Erythrofuranose: A Technical Guide

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Compound of Interest

Compound Name: *beta-d-Erythrofuranose*

Cat. No.: *B1256182*

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Introduction

Beta-d-Erythrofuranose, a monosaccharide with the chemical formula $C_4H_8O_4$, is a four-carbon sugar belonging to the tetrose family.[1] As a furanose, it possesses a five-membered ring structure composed of four carbon atoms and one oxygen atom. Its stereochemistry is defined by the arrangement of its hydroxyl groups. Spectroscopic analysis is fundamental to confirming the structure, purity, and conformational properties of such carbohydrates. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **beta-d-Erythrofuranose**, supplemented with generalized experimental protocols and workflows for researchers in carbohydrate chemistry and drug development.

It is important to note that obtaining pure spectroscopic data for a single anomer of a reducing sugar like **beta-d-Erythrofuranose** in solution is challenging. This is due to the spontaneous process of mutarotation, where the sugar interconverts between its α - and β -furanose anomers, and potentially pyranose and acyclic forms, creating a complex equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. It provides detailed information about the carbon skeleton, the anomeric configuration, and the conformation of the sugar ring. However, due to the aforementioned equilibrium of anomers, NMR spectra of reducing sugars can be complex with many overlapping signals.[2]

Data Presentation

While a definitive, experimentally verified spectrum for pure **beta-d-Erythrofuranose** is not available in common public databases, ^{13}C NMR data has been reported in the literature (K. Bock and C. Pedersen, Adv. Carbohydr. Chem. Biochem., 41, 27, 1983).[3] The following tables summarize the expected chemical shift ranges for ^1H and ^{13}C nuclei in **beta-d-Erythrofuranose**, based on data for similar furanose structures.

Table 1: Expected ^1H NMR Chemical Shifts for **beta-d-Erythrofuranose** in D_2O

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
H-1	4.8 - 5.2	Doublet (d)	Anomeric proton. The coupling constant ($^3J_{\text{H1,H2}}$) is typically small (0–2 Hz) for β -furanoses (1,2-trans).
H-2	4.0 - 4.5	Multiplet (m)	
H-3	4.0 - 4.5	Multiplet (m)	
H-4	3.8 - 4.2	Multiplet (m)	
H-5a, H-5b	3.5 - 3.9	Multiplet (m)	Protons on the exocyclic CH_2OH group.

Table 2: Expected ^{13}C NMR Chemical Shifts for **beta-d-Erythrofuranose** in D_2O

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C-1	100 - 105	Anomeric carbon, highly sensitive to anomeric configuration.
C-2	75 - 80	Carbon involved in the ring closure.
C-3	70 - 75	
C-4	80 - 85	
C-5	60 - 65	Exocyclic CH ₂ OH carbon.

Experimental Protocol: 1D and 2D NMR of a Carbohydrate

- Sample Preparation:
 - Dissolve 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O). D₂O is used to avoid a large, interfering solvent signal from water protons.
 - Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons (-OH) with deuterium (-OD), which simplifies the spectrum by removing the -OH signals and their couplings.
 - Transfer the final solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard if required for precise chemical shift referencing (e.g., acetone, DSS).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

- Shim the magnetic field to achieve high homogeneity and sharp signals.
- Set the sample temperature, typically to 298 K (25 °C).
- Data Acquisition:
 - ^1H NMR (1D): Acquire a standard one-dimensional proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.
 - ^{13}C NMR (1D): Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
 - 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (^1H - ^1H) spin couplings, helping to trace the connectivity of protons within a spin system (e.g., H-1 to H-2, H-2 to H-3, etc.).
 - 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom by identifying the proton attached to it.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Integrate the signals in the ^1H spectrum to determine relative proton ratios.
 - Reference the chemical shifts to the internal standard or the residual solvent signal.
 - Analyze the 2D spectra to assign all ^1H and ^{13}C signals.

Visualization: NMR Analysis Workflow



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Workflow for the NMR spectroscopic analysis of a carbohydrate sample.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For **beta-d-Erythrofuranose**, the most prominent features will be from the hydroxyl (-OH) and ether (C-O-C) groups.

Data Presentation

An experimental IR spectrum for **beta-d-Erythrofuranose** is not readily available. The table below lists the expected characteristic absorption bands based on its molecular structure.

Table 3: Expected Characteristic IR Absorption Bands for **beta-d-Erythrofuranose**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Functional Group
3500 - 3200	O-H stretch	Strong, Broad	Intermolecular H-bonded hydroxyls
3000 - 2850	C-H stretch	Medium	sp ³ C-H in the ring and CH ₂ OH
~1460	C-H bend (scissoring)	Medium	CH ₂ group
1150 - 1050	C-O stretch	Strong	Ring ether (C-O-C) and alcohol C-O
< 1000	Fingerprint Region	Complex	Various C-C stretches and C-O bends

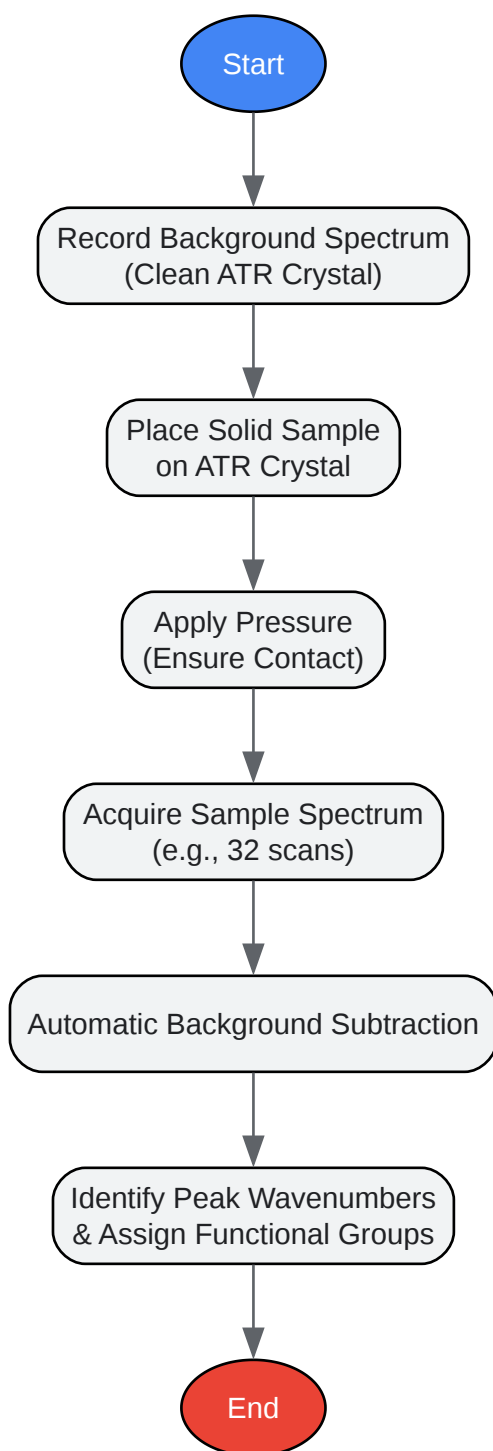
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is ideal for analyzing small amounts of solid or liquid samples with minimal preparation.

- **Sample Preparation:** No extensive preparation is needed. A small amount (a few milligrams) of the solid **beta-d-Erythrofuranose** sample is sufficient. Ensure the sample is dry.

- Instrument Setup:
 - Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals from the sample spectrum.
- Data Acquisition:
 - Place the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm^{-1} .
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
 - Perform baseline correction if necessary.
 - Use peak-picking tools to identify the wavenumbers of the major absorption bands.
 - Compare the peak positions with known correlation charts to identify functional groups.

Visualization: IR Analysis Workflow



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Workflow for ATR FT-IR analysis of a solid carbohydrate sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, can offer structural information. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for carbohydrates as they minimize fragmentation and keep the molecule intact.

Data Presentation

While no experimental mass spectrum is publicly available, the key mass spectrometric data can be derived from the molecular formula ($C_4H_8O_4$).

Table 4: Key Mass Spectrometry Data for **beta-d-Erythrofuranose**

Property	Value	Source/Note
Molecular Formula	$C_4H_8O_4$	-
Molecular Weight	120.10 g/mol	Calculated
Exact Mass	120.04225873 Da	PubChem[1]
Expected $[M+H]^+$	121.04953 m/z	Positive ion mode
Expected $[M+Na]^+$	143.03149 m/z	Positive ion mode (common adduct)
Expected $[M+K]^+$	159.00543 m/z	Positive ion mode (common adduct)
Expected $[M-H]^-$	119.03498 m/z	Negative ion mode

Fragmentation: The fragmentation of small sugars typically involves sequential losses of water molecules (H_2O , 18.01 Da) and formaldehyde (CH_2O , 30.01 Da) from the molecular ion.

Experimental Protocol: MALDI-TOF MS

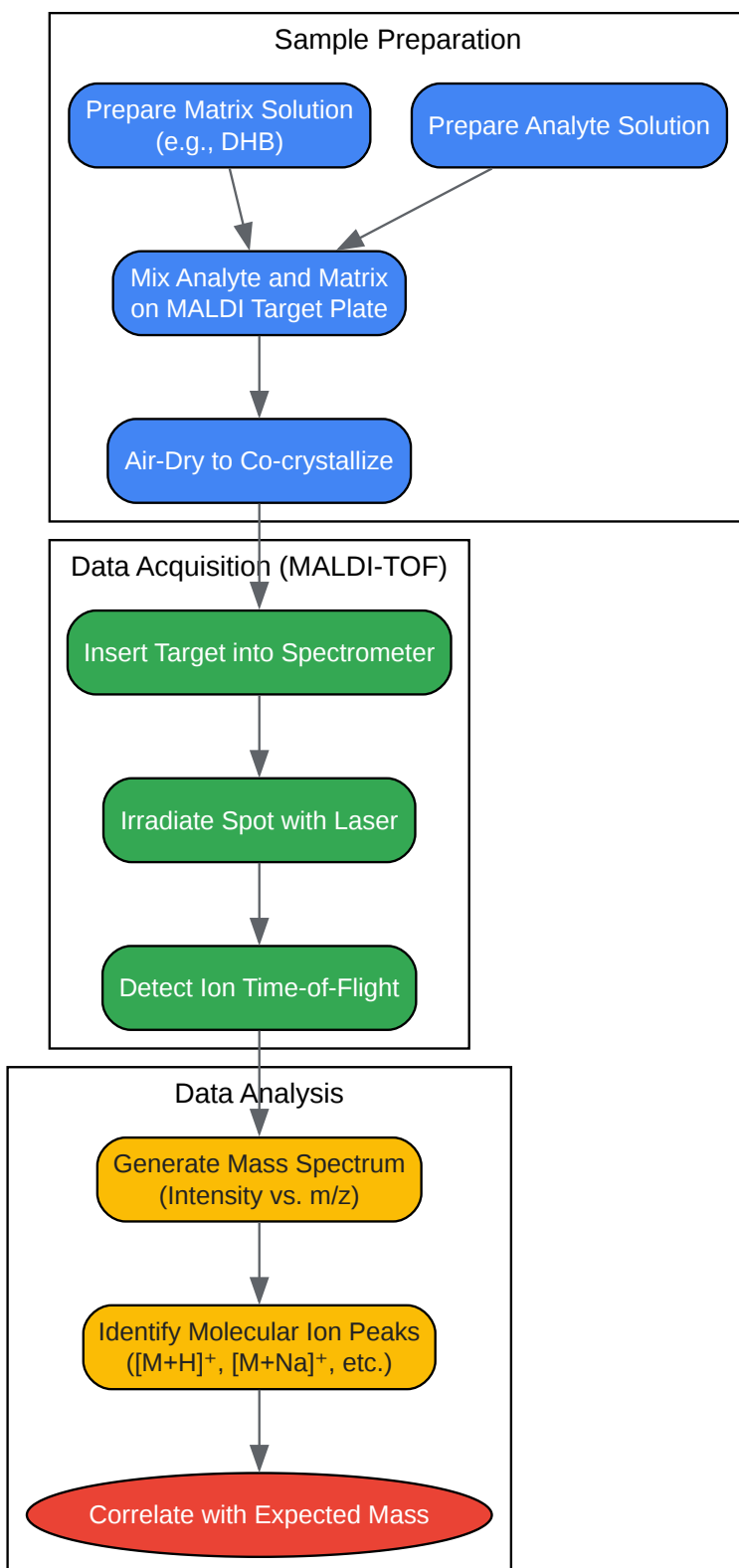
- Sample and Matrix Preparation:
 - Prepare a saturated matrix solution. A common matrix for neutral carbohydrates is 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile solvent system (e.g., 10

mg/mL in 50:50 H₂O:ACN).

- Prepare the analyte solution by dissolving the **beta-d-Erythrofurano**se sample in water or a similar solvent at a concentration of approximately 1-10 pmol/μL.
- Sample Spotting (Dried-Droplet Method):
 - On a MALDI target plate, mix 1 μL of the matrix solution with 1 μL of the analyte solution directly on the spot.
 - Alternatively, pre-mix the solutions in a microcentrifuge tube before spotting 1-2 μL onto the target plate.
 - Allow the droplet to air-dry completely at room temperature. This process co-crystallizes the analyte within the matrix.
- Data Acquisition:
 - Insert the target plate into the MALDI-TOF mass spectrometer.
 - The instrument uses a laser (e.g., a 337 nm nitrogen laser) to irradiate the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.
 - Acquire spectra in the desired mode, typically positive ion reflectron mode for high resolution and mass accuracy.
 - Calibrate the instrument using a known standard with masses in a similar range.
- Data Analysis:
 - Analyze the resulting spectrum to identify the m/z values of the parent ions (e.g., [M+Na]⁺, [M+K]⁺ are very common for carbohydrates).
 - Confirm that the observed m/z matches the calculated exact mass for the expected adducts.

- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization: MS Analysis Workflow



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Workflow for MALDI-TOF mass spectrometry analysis of a carbohydrate.

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